

Application Note: Comprehensive Characterization of 6-Methoxypyrazine-2-carbothioamide

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Compound of Interest

Compound Name:	6-Methoxypyrazine-2-carbothioamide
CAS No.:	68450-42-0
Cat. No.:	B385932

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Introduction

6-Methoxypyrazine-2-carbothioamide (CAS No. 68450-42-0) is a heterocyclic compound featuring a pyrazine ring, a methoxy group, and a carbothioamide functional group.[1] The pyrazine core is a key structural motif in numerous biologically active molecules, including the anti-tuberculosis drug pyrazinamide.[2][3][4][5] The replacement of the carboxamide oxygen with sulfur to form a carbothioamide can significantly alter a molecule's physicochemical properties, including lipophilicity, hydrogen bonding capability, and metabolic stability, which in turn can modulate its biological activity.[6]

Given the therapeutic potential of pyrazine derivatives, rigorous analytical characterization is paramount for quality control, stability studies, and pharmacokinetic assessments. This application note provides a comprehensive guide to the analytical methodologies for the thorough characterization of **6-Methoxypyrazine-2-carbothioamide**, integrating insights from established techniques for related methoxypyrazines and thioamides.

Physicochemical Properties (Predicted)

A foundational understanding of the molecule's properties is crucial for method development. Based on its constituent functional groups, the following properties can be anticipated:

Property	Predicted Value/Characteristic	Rationale
Molecular Formula	C ₆ H ₇ N ₃ OS	Based on chemical structure. [1]
Molecular Weight	169.20 g/mol	Calculated from the molecular formula. [1]
Appearance	Likely a crystalline solid	Similar to other simple pyrazine derivatives.
Solubility	Sparingly soluble in water, soluble in organic solvents (e.g., DMSO, DMF, Methanol)	The pyrazine and thioamide groups offer some polarity, while the overall structure is largely organic.
UV Absorbance	Maxima expected around 265 nm	The thioamide C=S bond typically exhibits a UV absorption maximum at 265 (±5) nm. [6]

Chromatographic Methods for Purity and Quantification

Chromatography is essential for assessing the purity of **6-Methoxypyrazine-2-carbothioamide** and for its quantification in various matrices. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are viable techniques, with the choice depending on the sample matrix and analytical objective.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for the analysis of non-volatile, polar compounds. For **6-Methoxypyrazine-2-carbothioamide**, a reverse-phase method is proposed.

Rationale for Method Selection: A C18 column is a versatile stationary phase that separates compounds based on their hydrophobicity. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the moderately polar analyte. The addition of a buffer like formic acid can improve peak shape by controlling the ionization state of the molecule.[7]

Protocol 1: Reverse-Phase HPLC for Purity Assessment

- Instrumentation: HPLC system with a UV detector.
- Column: C18, 4.6 x 150 mm, 5 μ m particle size.
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- Gradient:
 - 0-2 min: 5% B
 - 2-15 min: 5% to 95% B
 - 15-18 min: 95% B
 - 18-18.1 min: 95% to 5% B
 - 18.1-22 min: 5% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV at 275 nm.[8]
- Injection Volume: 10 μ L.
- Sample Preparation: Dissolve the sample in methanol or acetonitrile to a concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, providing both separation and structural information.[9][10]

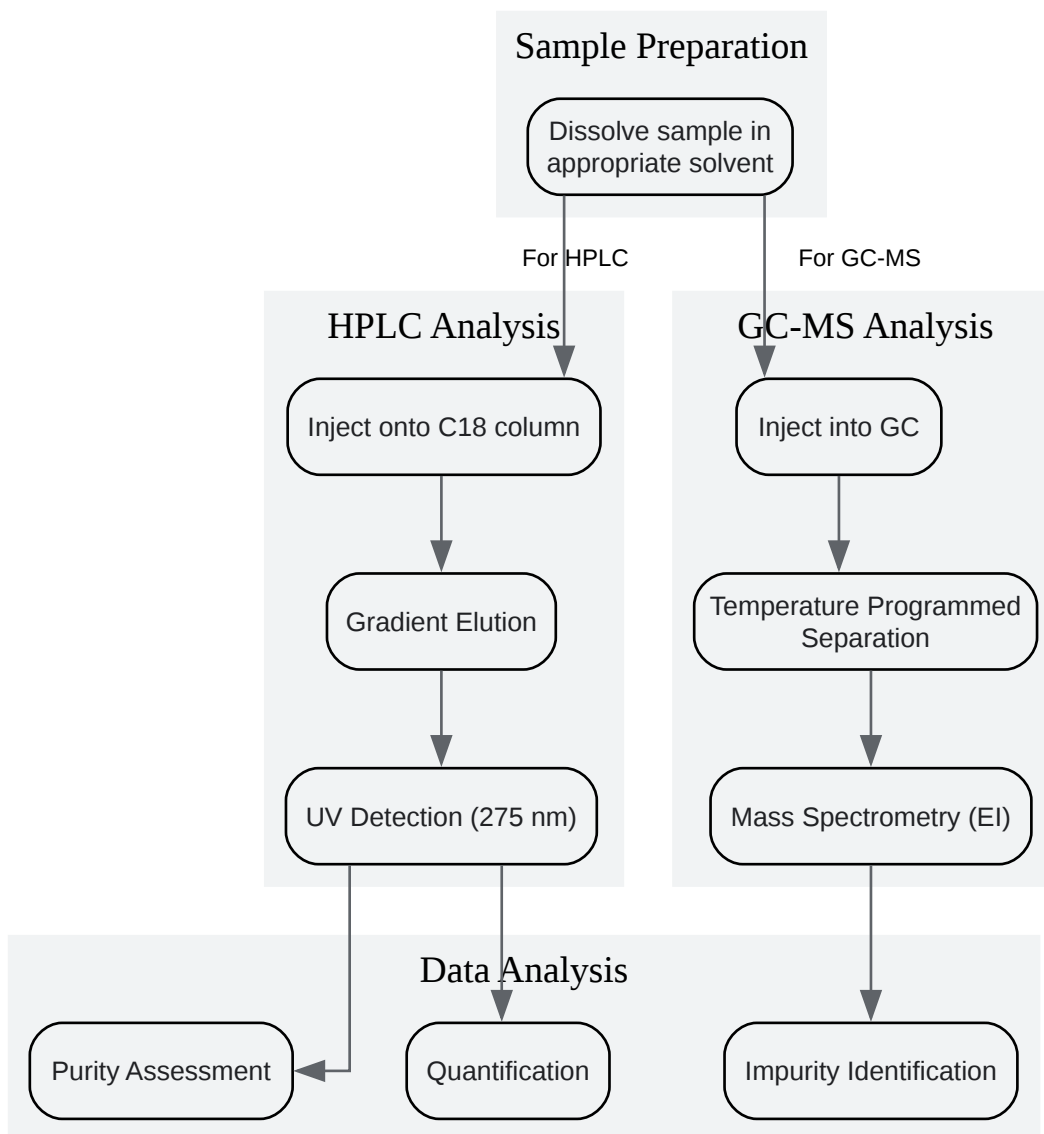
Rationale for Method Selection: While the polarity of the thioamide group might suggest derivatization for GC analysis, the overall molecular weight of **6-Methoxypyrazine-2-carbothioamide** should allow for direct analysis. GC-MS offers high sensitivity and specificity, which is particularly useful for identifying impurities and degradation products.[10]

Protocol 2: GC-MS for Identification and Purity

- Instrumentation: Gas chromatograph coupled to a mass spectrometer.
- Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 μ m film thickness (or equivalent).
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Inlet Temperature: 250 °C.
- Injection Mode: Splitless.
- Oven Temperature Program:
 - Initial temperature: 80 °C, hold for 1 min.
 - Ramp: 10 °C/min to 280 °C.
 - Hold: 5 min at 280 °C.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-400.

- Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.

Experimental Workflow for Chromatographic Analysis



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Caption: Workflow for chromatographic analysis of **6-Methoxy pyrazine-2-carbothioamide**.

Spectroscopic Methods for Structural Elucidation

A combination of spectroscopic techniques is required to confirm the chemical structure of **6-Methoxypyrazine-2-carbothioamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination.^{[2][4]}

Protocol 3: ¹H and ¹³C NMR Spectroscopy

- Instrumentation: NMR spectrometer (400 MHz or higher recommended).
- Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
- ¹H NMR:
 - Expected Chemical Shifts (δ, ppm):
 - ~8.5-9.0 (s, 1H, pyrazine H).
 - ~8.0-8.5 (s, 1H, pyrazine H).
 - ~7.5-8.0 (br s, 2H, -CSNH₂).
 - ~4.0 (s, 3H, -OCH₃).
- ¹³C NMR:
 - Expected Chemical Shifts (δ, ppm):
 - ~200-210 (C=S, thioamide carbonyl).^[6]
 - ~160-165 (C-OCH₃ on pyrazine).
 - ~140-150 (Pyrazine carbons).
 - ~55 (-OCH₃).
- 2D NMR: HSQC and HMBC experiments should be performed to confirm connectivity.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the functional groups present in the molecule.

Protocol 4: Fourier-Transform Infrared (FTIR) Spectroscopy

- Instrumentation: FTIR spectrometer.
- Sample Preparation: KBr pellet or Attenuated Total Reflectance (ATR).
- Expected Characteristic Bands (cm^{-1}):
 - 3400-3100: N-H stretching of the primary thioamide ($-\text{NH}_2$).[\[11\]](#)
 - 3050-3000: C-H stretching (aromatic).
 - 2950-2850: C-H stretching (aliphatic $-\text{OCH}_3$).
 - ~1600-1400: C=N and C=C stretching of the pyrazine ring.
 - 1400-1600: A strong "B band" characteristic of thioamides, resulting from a mix of C-N stretching and N-H bending.[\[12\]](#)
 - ~1120: C=S stretching.[\[6\]](#)
 - ~1250 & ~1050: C-O stretching of the methoxy group.

Mass Spectrometry (MS)

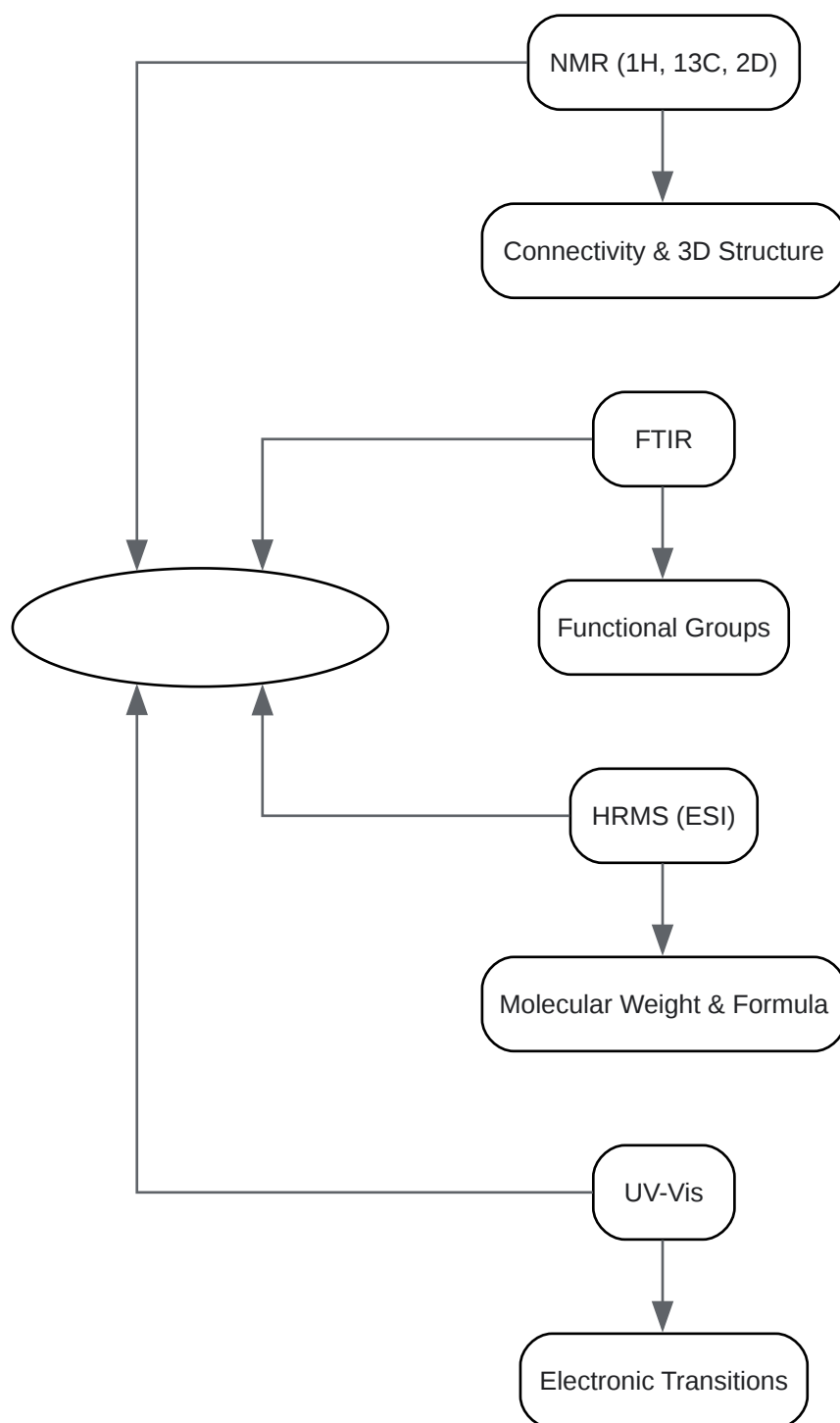
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Protocol 5: High-Resolution Mass Spectrometry (HRMS)

- Instrumentation: ESI-TOF or Orbitrap mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Expected m/z:

- $[M+H]^+$: 170.0386 (Calculated for $C_6H_8N_3OS^+$).
- Rationale: HRMS provides an accurate mass measurement, which can be used to confirm the elemental composition. The thioamide group, being 16 Da heavier than the corresponding amide, can be confirmed by this accurate mass measurement.[6]

Integrated Spectroscopic Analysis Workflow



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Caption: Integrated approach for spectroscopic characterization.

Summary of Key Analytical Parameters

The table below summarizes the key analytical techniques and the expected results for the characterization of **6-Methoxypyrazine-2-carbothioamide**.

Technique	Parameter	Expected Result/Range	Reference
HPLC	Retention Time	Dependent on specific conditions	[7]
Purity	≥95% (for reference standard)		
GC-MS	Molecular Ion (M ⁺)	m/z 169	[10]
HRMS	[M+H] ⁺	170.0386	[6]
¹ H NMR	Chemical Shifts (ppm)	Pyrazine H: 8.0-9.0; NH ₂ : 7.5-8.0; OCH ₃ : ~4.0	[2][4]
¹³ C NMR	Chemical Shifts (ppm)	C=S: 200-210; Pyrazine C: 140-165; OCH ₃ : ~55	[6]
FTIR	Wavenumbers (cm ⁻¹)	N-H: 3400-3100; C=S: ~1120; Thioamide B band: 1400-1600	[6][12]
UV-Vis	λ _{max} (nm)	~265	[6]

Conclusion

The analytical characterization of **6-Methoxypyrazine-2-carbothioamide** can be comprehensively achieved through a combination of chromatographic and spectroscopic techniques. HPLC and GC-MS are suitable for purity assessment and quantification, while NMR, IR, and high-resolution mass spectrometry are essential for unequivocal structural confirmation. The protocols and expected data presented in this application note provide a robust framework for researchers and scientists working with this compound and its derivatives, ensuring data integrity and facilitating drug development and quality control processes.

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